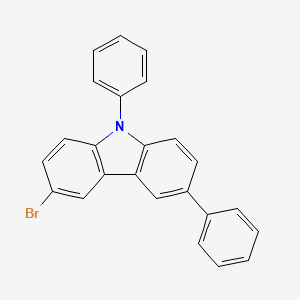

3-Bromo-6,9-diphenyl-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6,9-diphenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEQRROTSDUCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)Br)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727807 | |

| Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160294-85-8 | |

| Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6,9-diphenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Purification of 3-Bromo-6,9-diphenyl-9H-carbazole by Column Chromatography

This guide provides a comprehensive, technically detailed framework for the purification of 3-Bromo-6,9-diphenyl-9H-carbazole utilizing silica gel column chromatography. It is intended for researchers, scientists, and professionals in drug development and materials science who require a high degree of purity for this versatile carbazole derivative. The methodologies described herein are grounded in established chromatographic principles and are designed to be self-validating through systematic optimization.

Executive Summary: The Rationale for High-Purity this compound

This compound is a significant building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates.[1][2] The electronic properties and ultimate performance of these materials are critically dependent on the purity of the starting materials. Impurities, even in trace amounts, can act as charge traps or quenching sites, degrading device efficiency and longevity. Similarly, in a pharmaceutical context, impurities can lead to unforeseen side effects and regulatory hurdles. Column chromatography is a robust and scalable technique for achieving the requisite high purity of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for developing a successful purification strategy and ensuring laboratory safety.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1160294-85-8 | [3][4] |

| Molecular Formula | C24H16BrN | [3] |

| Molecular Weight | 398.29 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [5] |

| Melting Point | 143.0 to 147.0 °C | [3][5] |

| Boiling Point | 564.2 ± 32.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in Toluene | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6] In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6]

The solvents used in the chromatography process, such as hexanes and dichloromethane, are flammable and volatile. All ignition sources should be eliminated from the work area.[2] Spent silica gel and solvents must be disposed of in accordance with institutional and local hazardous waste regulations.[2]

The Core of Purification: Column Chromatography Workflow

The purification process can be systematically broken down into several key stages, each critical for achieving a successful separation. The following diagram illustrates the overall workflow.

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Part 1: Solvent System Optimization via Thin-Layer Chromatography (TLC)

The cornerstone of a successful column chromatography separation is the selection of an appropriate mobile phase (eluent). TLC is an indispensable tool for rapidly determining the optimal solvent system.[7][8]

Objective: To identify a solvent system where the this compound has a retention factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[7]

Protocol:

-

Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). Given the non-polar nature of the target compound, a good starting point is a 95:5 mixture of hexanes:dichloromethane.

-

Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.

-

Spot the dissolved sample onto silica gel TLC plates.

-

Develop the plates in the prepared chambers.

-

Visualize the separated spots under UV light.

-

Calculate the Rf value for the target compound and any impurities. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[9]

-

Adjust the solvent ratio until the target compound's Rf is in the optimal range of 0.25-0.35. This ensures that the compound will move down the column at a reasonable rate, allowing for effective separation.[7]

Part 2: Column Preparation and Packing

A well-packed column is crucial to prevent issues like band broadening and poor resolution.[10] The slurry packing method is generally preferred as it minimizes the trapping of air bubbles.[11][12]

Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Cotton or glass wool

-

Sand (washed and dried)

-

Eluent (the less polar starting solvent system determined by TLC)

Protocol:

-

Securely clamp the column in a vertical position.

-

Insert a small plug of cotton or glass wool at the bottom of the column, just above the stopcock.[12]

-

Add a thin layer (approx. 1 cm) of sand over the plug.[11][12]

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of the crude sample for a good separation.[13]

-

With the stopcock closed, pour the slurry into the column.

-

Open the stopcock to allow the solvent to drain, while continuously tapping the side of the column gently to encourage even packing and the release of any air bubbles.[1][12]

-

Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[13][14]

-

Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry. [15]

Caption: Diagram of a properly packed chromatography column.

Part 3: Sample Loading and Elution

Proper sample loading is key to achieving sharp, well-defined bands. The "dry loading" method is highly recommended, especially if the crude product has poor solubility in the initial eluent.[13][16]

Protocol:

-

Dry Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.[13]

-

Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column.

-

Gently add the initial, least polar eluent to the column, being careful not to disturb the top layer.

-

Elution: Begin eluting the column with the starting solvent system. A common and effective technique is gradient elution, where the polarity of the mobile phase is gradually increased over time.[17] This allows for the separation of compounds with a wider range of polarities.

-

Start with the solvent system that gave an Rf of ~0.1 for the target compound in the initial TLC analysis.[13]

-

Gradually increase the proportion of the more polar solvent (e.g., from 98:2 hexanes:dichloromethane to 95:5, then 90:10, and so on).

-

Collect the eluate in fractions (e.g., in test tubes or small flasks). The size of the fractions should be consistent.[15]

Part 4: Fraction Analysis and Product Isolation

-

Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the fractions that show a single spot corresponding to the pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

-

Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and melting point determination.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Cracked or channeled silica bed | Column packed unevenly or ran dry. | Repack the column. Ensure the silica bed is always covered with solvent.[18] |

| Poor separation (overlapping bands) | Inappropriate solvent system; column overloaded. | Re-optimize the solvent system using TLC for better separation. Use a larger column or less sample.[18] |

| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent.[18] |

| Compound elutes too quickly | Eluent is too polar. | Start with a less polar solvent system.[18] |

| Streaking of spots on TLC | Sample is too concentrated; compound may be acidic or basic. | Dilute the sample for TLC. For column, if the compound is basic, consider adding a small amount (~0.5%) of triethylamine to the eluent. If acidic, a small amount of acetic acid may help. |

Conclusion

The purification of this compound by column chromatography is a highly effective method for achieving the purity required for demanding applications in materials science and drug development. Success hinges on a systematic approach, beginning with careful solvent system selection via TLC, meticulous column packing, and controlled elution. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently and reproducibly obtain high-purity material, thereby ensuring the integrity and performance of their downstream applications.

References

- 1. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]

- 2. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. This compound | 1160294-85-8 [amp.chemicalbook.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. teledyneisco.com [teledyneisco.com]

- 10. chromtech.com [chromtech.com]

- 11. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. epfl.ch [epfl.ch]

- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]

- 17. web.uvic.ca [web.uvic.ca]

- 18. Chromatography [chem.rochester.edu]

Spectroscopic Blueprint of a Key Optoelectronic Precursor: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-6,9-diphenyl-9H-carbazole

Abstract

Introduction: The Pivotal Role of Carbazole Derivatives in Modern Electronics

Carbazole and its derivatives have emerged as a cornerstone in the development of high-performance organic electronic materials. Their rigid, planar structure, coupled with excellent thermal and photochemical stability, makes them ideal candidates for a variety of applications, most notably as host materials and hole-transporting layers in OLEDs. The precise substitution pattern on the carbazole core allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility, which are critical for optimizing device efficiency and longevity.

The compound 3-Bromo-6,9-diphenyl-9H-carbazole is a strategic precursor in this field. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions, while the phenyl groups at the 6- and 9-positions enhance the molecule's solubility, thermal stability, and charge-transporting capabilities. Accurate structural elucidation and purity assessment are paramount in the synthesis of these materials, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose.

This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectral features of this compound, empowering researchers to confidently identify and characterize this important synthetic intermediate.

Predicted NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including 3-bromo-9-ethyl-9H-carbazole and 3,6-dibromo-9H-carbazole, and take into account the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.20 | d | ~2.0 | 1H | H-4 |

| ~8.15 | d | ~8.5 | 1H | H-5 |

| ~7.80 | dd | ~8.5, 2.0 | 1H | H-7 |

| ~7.70 | d | ~2.0 | 1H | H-8 |

| ~7.60 - 7.40 | m | - | 11H | Phenyl-H (N-Ph & C6-Ph) |

| ~7.35 | d | ~8.5 | 1H | H-1 |

| ~7.30 | dd | ~8.5, 2.0 | 1H | H-2 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~141.0 | C-4a |

| ~140.5 | C-4b |

| ~139.0 | C-9a |

| ~138.5 | C-8a |

| ~137.0 | N-Phenyl C (ipso) |

| ~135.0 | C6-Phenyl C (ipso) |

| ~130.0 - 125.0 | Phenyl C-H |

| ~128.0 | C-6 |

| ~127.5 | C-2 |

| ~126.0 | C-4 |

| ~124.0 | C-5 |

| ~123.0 | C-7 |

| ~120.0 | C-8 |

| ~115.0 | C-3 |

| ~110.0 | C-1 |

Scientific Rationale and Spectral Interpretation

The predicted spectral data are derived from an understanding of the electronic environment of each nucleus within the this compound molecule.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of the carbazole core and two phenyl rings.

-

Carbazole Core Protons: The protons on the carbazole skeleton will exhibit characteristic chemical shifts and coupling patterns. The bromine atom at the 3-position is an electron-withdrawing group, which will deshield the adjacent protons (H-2 and H-4). H-4 is expected to be the most downfield proton of the carbazole core due to the anisotropic effect of the neighboring benzene ring and the electronic effect of the bromine. It will appear as a doublet with a small meta-coupling to H-2. The phenyl group at the 6-position will influence the chemical shifts of the protons on that ring (H-5, H-7, H-8). The protons H-1, H-2, H-5, H-7, and H-8 are all part of spin systems that will show ortho and meta couplings, leading to doublets and doublet of doublets.

-

Phenyl Group Protons: The protons of the N-phenyl and C6-phenyl groups will likely appear as a complex multiplet in the range of 7.40-7.60 ppm. The rotation of these phenyl rings can lead to broadened signals at room temperature.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

-

Carbazole Core Carbons: The quaternary carbons of the carbazole core (C-4a, C-4b, C-8a, C-9a) are expected to appear in the downfield region of the aromatic spectrum. The carbon directly attached to the bromine atom (C-3) will be significantly shielded compared to the other carbazole carbons and is predicted to be around 115.0 ppm. The carbon bearing the phenyl group (C-6) will be deshielded.

-

Phenyl Group Carbons: The ipso-carbons of the two phenyl rings will appear as weak signals in the downfield region. The remaining phenyl carbons will resonate in the typical aromatic region of 125.0-130.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the good solubility of many carbazole derivatives. Other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents contain a small amount of TMS.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion, which is crucial for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than the proton.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the expected key NMR correlations.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectral data for this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have constructed a detailed spectral blueprint that can guide researchers in the identification and characterization of this important optoelectronic precursor. The outlined experimental protocols further provide a standardized approach to acquiring high-quality NMR data, ensuring consistency and reliability in research and development. As the field of organic electronics continues to advance, the precise characterization of molecular building blocks will remain a critical factor for innovation, and NMR spectroscopy will undoubtedly continue to be an indispensable analytical technique.

Mass spectrometry analysis of 3-Bromo-6,9-diphenyl-9H-carbazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-6,9-diphenyl-9H-carbazole

Introduction

This compound is a complex heterocyclic aromatic compound with significant applications in the fields of materials science, particularly as a building block for organic light-emitting diodes (OLEDs), and as a pharmaceutical intermediate.[1] Accurate structural confirmation and purity assessment are paramount for its use in these high-specification applications. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals. It provides a detailed walkthrough of the mass spectrometry analysis of this compound, from strategic experimental design and sample preparation to data acquisition and interpretation. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

A key analytical feature of this molecule is the presence of a single bromine atom. Bromine's distinct isotopic signature (79Br and 81Br in a nearly 1:1 ratio) provides a powerful diagnostic tool for confirming the identity of the molecule and its fragments.[2] This guide will detail how to leverage this characteristic for unambiguous identification.

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of this compound is the first step in designing a successful analytical strategy. Its large, nonpolar structure and high molecular weight dictate the most suitable analytical techniques.

| Property | Value | Source |

| CAS Number | 1160294-85-8 | [3] |

| Molecular Formula | C₂₄H₁₆BrN | [1][3] |

| Average Molecular Weight | 398.29 g/mol | [3] |

| Monoisotopic Mass | 397.0466 u (for ⁷⁹Br) | [1] |

| Melting Point | 143.0 to 147.0 °C | [1][3] |

| Boiling Point | 564.2 ± 32.0 °C at 760 mmHg | [3] |

| Structure | A carbazole core with two phenyl substituents and one bromine atom. | N/A |

The compound's high boiling point and thermal stability make it amenable to Gas Chromatography (GC-MS), but its relatively low volatility favors Liquid Chromatography (LC-MS) as a more versatile and robust approach, particularly when coupled with atmospheric pressure ionization sources.

Strategic Experimental Workflow

A successful analysis hinges on a logical sequence of steps, from preparing a clean sample to interpreting the final spectrum. The workflow below outlines the recommended pathway for the comprehensive analysis of this compound.

PART 1: Sample Preparation Protocol

The goal of sample preparation is to introduce a clean, soluble, and appropriately concentrated sample into the instrument, free from contaminants that can cause ion suppression or system blockages.[4]

Expert Rationale: this compound is a nonpolar organic molecule. Therefore, volatile organic solvents are the ideal choice for solubilization.[5] The concentration is tailored to fall within the linear dynamic range of modern mass spectrometers, preventing detector saturation while ensuring a strong signal.

Step-by-Step Methodology:

-

Initial Solubilization: Accurately weigh approximately 1 mg of the this compound standard and dissolve it in 1 mL of a high-purity organic solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Methanol (MeOH) to create a 1 mg/mL stock solution.[6] Use a glass vial to prevent leaching of plasticizers.[4]

-

Working Solution Preparation: Perform a serial dilution from the stock solution. Take 100 µL of the 1 mg/mL solution and dilute it with 900 µL of the same solvent or a solvent compatible with the LC mobile phase (e.g., Acetonitrile or Methanol) to create a 100 µg/mL working solution. Further dilute as needed to reach a final concentration in the range of 1-10 µg/mL.

-

Filtration: Prior to injection, filter the final working solution through a 0.22 µm syringe filter (PTFE for organic solvents) to remove any particulate matter.[7] This step is critical to prevent clogging of the LC column and the mass spectrometer's sample introduction capillary.[6]

PART 2: LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for this analysis due to the compound's low volatility. This approach separates the analyte from potential impurities before it enters the mass spectrometer.

Instrumentation and Chromatographic Separation

A reversed-phase C18 column is the industry standard for separating nonpolar to moderately polar compounds, making it an ideal choice.

| LC Parameter | Recommended Setting | Rationale |

| Instrument | UPLC/HPLC coupled to a Q-TOF or Orbitrap MS | Provides high-resolution, accurate mass data. |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Offers excellent separation efficiency for aromatic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting nonpolar compounds. |

| Gradient | 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes | A gradient ensures efficient elution and sharp peak shape. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 1-5 µL | Minimizes peak broadening while providing sufficient analyte. |

Ionization Source Selection

The choice of ionization source is critical for generating gas-phase ions from the analyte eluting from the LC.

-

Atmospheric Pressure Chemical Ionization (APCI): This is the recommended primary technique . APCI is highly efficient for analyzing neutral, nonpolar, and thermally stable molecules like this compound that are not easily ionized by ESI.[8] Ionization occurs in the gas phase via a corona discharge.

-

Electrospray Ionization (ESI): While ESI is a very common "soft" ionization technique, it is most effective for polar molecules that are already ions in solution or can be easily protonated/deprotonated.[9][10] For this nonpolar compound, ESI may yield a weak signal unless adducts (e.g., [M+Na]⁺) are formed. It should be considered a secondary option.

| APCI Source Parameter | Recommended Setting |

| Ionization Mode | Positive |

| Corona Current | 4-5 µA |

| Vaporizer Temperature | 350-450 °C |

| Sheath Gas Flow | 40 arb |

| Aux Gas Flow | 10 arb |

| Capillary Temperature | 320 °C |

PART 3: Data Interpretation & Fragmentation Analysis

Molecular Ion Identification (Full Scan MS1)

The first step in data analysis is to identify the molecular ion peak in the full scan mass spectrum. Due to the natural abundance of bromine isotopes (79Br: ~50.7%, 81Br: ~49.3%), any bromine-containing ion will appear as a pair of peaks (a doublet) separated by approximately 2 m/z units, with a relative intensity ratio of roughly 1:1.[2] This isotopic signature is a definitive confirmation of the presence of one bromine atom.

| Ion | Isotope | Theoretical m/z | Expected Abundance |

| [C₂₄H₁₆BrN]⁺˙ | ⁷⁹Br | 397.0466 | ~100% |

| [C₂₄H₁₆BrN]⁺˙ | ⁸¹Br | 399.0445 | ~97.5% |

Tandem MS (MS/MS) and Proposed Fragmentation Pathway

To confirm the structure, the molecular ion (m/z 397.0 or 399.0) is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragments provide a structural fingerprint of the molecule. The fragmentation of halogenated aromatic compounds typically involves the loss of the halogen atom.[11]

Key Fragmentation Pathways:

-

Loss of a Bromine Radical (•Br): This is a highly favorable fragmentation pathway, resulting in a stable carbazole-based cation. This fragment will appear as a single peak (no longer containing bromine) at m/z 318.1334.

-

Loss of a Phenyl Radical (•C₆H₅): Cleavage of one of the N-phenyl or C-phenyl bonds results in a fragment that retains the bromine atom. This fragment will exhibit the characteristic 1:1 isotopic doublet at m/z 320.0022 and 322.0002.

| Fragment m/z (Monoisotopic) | Proposed Formula | Description |

| 397.0466 / 399.0445 | [C₂₄H₁₆BrN]⁺˙ | Molecular Ion (M⁺˙) |

| 318.1334 | [C₂₄H₁₆N]⁺ | Loss of Bromine radical (•Br) from M⁺˙ |

| 320.0022 / 322.0002 | [C₁₈H₁₁BrN]⁺˙ | Loss of Phenyl radical (•C₆H₅) from M⁺˙ |

| 241.0891 | [C₁₈H₁₁N]⁺ | Loss of Phenyl radical from the [M-Br]⁺ fragment |

Alternative Technique: GC-MS with Electron Impact (EI) Ionization

For labs equipped primarily for GC-MS, analysis is also feasible. Given the compound's high boiling point, a high-temperature column and inlet are required.

-

Ionization: Electron Impact (EI) at 70 eV is the standard for GC-MS.[12] EI is a "hard" ionization technique that imparts significant energy, leading to more extensive fragmentation than "soft" techniques like APCI.[8][10]

-

Expected Fragmentation: In addition to the fragments observed in APCI-MS/MS, EI is likely to produce more smaller fragments corresponding to the cleavage of the carbazole ring system itself. The molecular ion may be less abundant than in an APCI spectrum, but the characteristic M/M+2 isotopic pattern will still be a key identifier.[11]

Conclusion

The mass spectrometric analysis of this compound is a robust process when a systematic approach is employed. The recommended LC-MS method using an APCI source provides a clear molecular ion and controllable fragmentation for confident structural elucidation. The defining characteristic for identification is the unmistakable M/M+2 isotopic doublet, a direct consequence of the bromine atom. By following the detailed protocols for sample preparation, chromatographic separation, and data interpretation outlined in this guide, researchers can achieve accurate, reliable, and reproducible characterization of this important molecule.

References

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. pharmafocuseurope.com [pharmafocuseurope.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of 3-Bromo-6,9-diphenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbazole Derivatives in Modern Science

Carbazole and its derivatives have emerged as a critical class of heterocyclic aromatic compounds, underpinning significant advancements in materials science, particularly in the realm of organic electronics. Their rigid, electron-rich structure provides a robust scaffold for the development of materials with exceptional thermal and electrochemical stability.[1] These characteristics, combined with the ease of functionalization at various positions on the carbazole core, allow for the fine-tuning of their electronic and photophysical properties.[1] This versatility has led to their widespread application in Organic Light-Emitting Diodes (OLEDs), solar cells, and sensors.[2] The strategic introduction of substituents, such as the phenyl groups at the 3, 6, and 9 positions in 3-Bromo-6,9-diphenyl-9H-carbazole, is a key strategy for modulating the HOMO and LUMO energy levels, thereby influencing the material's charge transport capabilities and emission characteristics.[3] This guide provides a comprehensive exploration of the synthesis and core photophysical properties of this compound, offering insights for its application in advanced material and drug development.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a multi-step process, beginning with the bromination of a suitable carbazole precursor, followed by N-arylation. A common synthetic route involves the bromination of 9-phenyl-9H-carbazole.

Experimental Protocol: Synthesis of 3-Bromo-9-phenyl-9H-carbazole

This protocol outlines a general procedure for the synthesis of the core structure, which can be adapted for the synthesis of this compound.

Materials:

-

9-phenyl-9H-carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Toluene

-

Iodobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Tributylphosphine

Procedure:

-

Bromination: Dissolve 9-phenyl-9H-carbazole in DMF. Add N-Bromosuccinimide (NBS) portion-wise at room temperature and stir for several hours.[4]

-

Reaction Quenching: Pour the reaction mixture into water to precipitate the crude product.

-

Extraction and Purification: Filter the precipitate and wash thoroughly with water. Dissolve the crude product in dichloromethane, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system to obtain 3-bromo-9-phenyl-9H-carbazole.[4]

-

N-Arylation (Ullmann or Buchwald-Hartwig Coupling): In a dry reaction flask, combine 3-bromo-9H-carbazole, iodobenzene, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), a suitable ligand like tributylphosphine, and a base in a solvent like toluene.[5]

-

Reaction and Work-up: Stir the reaction mixture at an elevated temperature for several hours. After cooling, extract the product with an organic solvent, wash with water, and dry the organic layer.[5]

-

Final Purification: Concentrate the organic phase and purify the residue by column chromatography to yield the final product, this compound.[5]

Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Photophysical Properties

The arrangement of the phenyl and bromo substituents on the carbazole core of this compound significantly influences its electronic structure and, consequently, its interaction with light.

UV-Visible Absorption and Photoluminescence

The absorption and emission properties of carbazole derivatives are dictated by π-π* and n-π* electronic transitions within the conjugated system. The introduction of phenyl groups extends the π-conjugation, typically leading to a red-shift in the absorption and emission spectra compared to the parent carbazole.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

Procedure:

-

Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of this compound in a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

-

UV-Vis Measurement: Record the absorption spectra of the solutions from approximately 200 nm to 800 nm, using the pure solvent as a reference.

-

Fluorescence Measurement: Excite the solutions at their respective absorption maxima (λ_max) and record the emission spectra. The emission wavelength range will depend on the compound but typically spans from the near-UV to the near-IR.

Data Analysis:

-

Determine the absorption maxima (λ_abs).

-

Determine the emission maxima (λ_em).

-

Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima.

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Solvatochromism: Probing the Excited State

Solvatochromism, the change in the color of a solution with solvent polarity, is a powerful tool to understand the nature of the excited state.[7] A significant solvatochromic shift indicates a substantial difference in the dipole moment between the ground and excited states, often characteristic of intramolecular charge transfer (ICT) states.[8] In donor-acceptor substituted carbazoles, the carbazole unit typically acts as the electron donor. The presence of phenyl groups can further modulate this behavior.

Expected Observations: For molecules exhibiting positive solvatochromism, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity.[7] This is due to the greater stabilization of the more polar excited state in polar solvents.[8] Conversely, negative solvatochromism results in a hypsochromic (blue) shift.[7]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in devices like OLEDs, where high quantum yields and appropriate lifetimes are desired.

For many carbazole derivatives, high fluorescence quantum yields have been reported, often exceeding 0.8 in certain solvents.[9] The lifetime of the excited state for carbazole derivatives is typically in the nanosecond range.[10]

Experimental Protocol: Quantum Yield and Lifetime Measurement

Quantum Yield (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with an emission profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

-

Measurement: Record the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of all solutions at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Lifetime (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, fast-response detector.

-

Measurement: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the arrival of the first emitted photon. Repeat this process many times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime(s).

Caption: Workflow for Quantum Yield and Lifetime Measurements.

Thermal Stability: A Prerequisite for Device Applications

For organic electronic devices, the thermal stability of the materials is paramount for ensuring long operational lifetimes. Carbazole derivatives are renowned for their high thermal stability, often exhibiting high glass transition temperatures (T_g) and decomposition temperatures (T_d).[11]

Experimental Protocol: Thermal Analysis

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

TGA: Heat a small sample of this compound under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). Record the weight loss as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs.

-

DSC: Heat a small, encapsulated sample under an inert atmosphere through a defined temperature program (heat-cool-heat cycle). The glass transition temperature (T_g) is observed as a step-change in the heat flow curve during the second heating scan.

Conclusion and Future Outlook

This compound represents a versatile building block for the development of advanced organic materials. Its photophysical properties, stemming from the interplay of the electron-rich carbazole core and the appended phenyl and bromo groups, make it a compelling candidate for applications in OLEDs and other optoelectronic devices. While specific experimental data for this exact compound remains to be extensively published, the established methodologies and the known properties of analogous carbazole derivatives provide a strong foundation for its investigation and future application. Further research focusing on a detailed characterization of its photophysical parameters in various environments will be crucial for unlocking its full potential in materials science and beyond.

References

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review | MDPI [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculation of 3-Bromo-6,9-diphenyl-9H-carbazole Frontier Molecular Orbitals

This guide provides a comprehensive, in-depth exploration of the theoretical calculation of the frontier molecular orbitals (FMOs) of 3-Bromo-6,9-diphenyl-9H-carbazole. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry to understand and predict the electronic properties of this and similar carbazole derivatives.

Introduction: The Significance of this compound and Its Frontier Orbitals

Carbazole derivatives are a cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1] The compound this compound is a key intermediate in the synthesis of these advanced functional materials.[2][3] Its electronic and photophysical properties, which are largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance.

The HOMO and LUMO are the orbitals at the frontier of electron occupation and are central to understanding a molecule's reactivity and electronic behavior.[4][5][6] The energy of the HOMO is related to the ionization potential and describes the molecule's ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates its ability to accept an electron.[7][8] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, photostability, and charge transport characteristics.[9][10] A comprehensive theoretical understanding of these orbitals allows for the rational design of new materials with tailored properties for specific applications in both materials science and drug development.[11][12]

Theoretical Framework: The Power of Density Functional Theory (DFT)

To investigate the electronic structure of this compound, Density Functional Theory (DFT) stands out as a robust and widely used computational method.[13][14] DFT calculations offer a favorable balance between accuracy and computational cost, making them well-suited for studying relatively large organic molecules.[15][16]

The core principle of DFT is to describe the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional and the basis set are critical for obtaining accurate results. For carbazole derivatives and similar organic molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide reliable results.[17] The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be chosen to adequately describe the electron distribution. Pople-style basis sets like 6-31G(d) or larger sets such as 6-311++G(d,p) are commonly employed for enhanced accuracy.[14]

Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to predict electronic excitation energies and simulate UV-Vis absorption spectra, providing a more direct comparison with experimental data.[17][18]

Methodology: A Step-by-Step Protocol for Frontier Molecular Orbital Calculation

The following protocol outlines the key steps for performing a theoretical calculation of the frontier molecular orbitals of this compound using a quantum chemistry software package like Gaussian.[19][20][21]

Step 1: Molecular Structure Input and Geometry Optimization

-

Construct the Molecule: Build the 3D structure of this compound using a molecular modeling program such as GaussView or ArgusLab.[22] Ensure the initial geometry is reasonable.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.[17] This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d)

-

Input File Snippet (Gaussian):

-

Step 2: Frequency Calculation and Verification of Minimum Energy Structure

-

Perform Frequency Analysis: After optimization, a frequency calculation must be performed at the same level of theory to confirm that the optimized structure is a true energy minimum.[10]

-

Check for Imaginary Frequencies: The absence of any imaginary frequencies in the output confirms a stable structure. If imaginary frequencies are present, the geometry corresponds to a transition state or a saddle point and needs to be re-optimized.

-

Input File Snippet (Gaussian):

-

Step 3: Calculation of Frontier Molecular Orbitals and Their Energies

-

Single Point Energy Calculation: With the optimized geometry, perform a single-point energy calculation using a higher level of theory for more accurate electronic properties if desired.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Extract HOMO and LUMO Energies: The output file of the calculation will contain the energies of all molecular orbitals. Identify the energies of the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).[10] The HOMO-LUMO gap is the difference between these two energies.

Step 4: Visualization of Frontier Molecular Orbitals

-

Generate Cube Files: To visualize the spatial distribution of the HOMO and LUMO, generate cube files from the calculation output.

-

Visualize Orbitals: Use visualization software like GaussView or Molden to render the 3D isosurfaces of the HOMO and LUMO.[22] This visualization provides invaluable insight into the regions of the molecule involved in electron donation and acceptance.

References

- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. 3-broMo-6,9-diphenyl-9H-carbazole_Guanmat Optoelectronic materials, Inc_Organic OLED Materials_Organic semiconductor material intermediates [en.guanmat.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 6. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]

- 7. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. research.ijcaonline.org [research.ijcaonline.org]

- 10. benchchem.com [benchchem.com]

- 11. jocpr.com [jocpr.com]

- 12. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 13. researchgate.net [researchgate.net]

- 14. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jnsam.com [jnsam.com]

- 17. benchchem.com [benchchem.com]

- 18. thaiscience.info [thaiscience.info]

- 19. medium.com [medium.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

Solubility of 3-Bromo-6,9-diphenyl-9H-carbazole in common organic solvents

An In-Depth Technical Guide: Solubility of 3-Bromo-6,9-diphenyl-9H-carbazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the development of advanced materials and potential therapeutic agents. Understanding the solubility of this compound is a cornerstone for its synthesis, purification, and application, directly impacting process efficiency and end-product performance. This document synthesizes physicochemical data with established chemical principles to predict and explain its behavior in a range of common organic solvents. Furthermore, a robust, self-validating experimental protocol for quantitative solubility determination is presented, designed to ensure accuracy and reproducibility in the laboratory.

Introduction: The Significance of this compound

The carbazole moiety is a privileged scaffold in both materials science and medicinal chemistry.[1][2] Its rigid, planar, and electron-rich structure provides excellent charge transport properties, making carbazole derivatives, such as this compound, highly valuable as building blocks for Organic Light-Emitting Diodes (OLEDs).[2][3] In the pharmaceutical realm, the carbazole nucleus is present in numerous compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][4][5]

This compound serves as a critical functionalized intermediate. The bromine atom provides a reactive handle for further synthetic modifications via cross-coupling reactions, while the diphenyl groups enhance stability and influence the molecule's electronic properties and steric profile. The successful application of this compound, whether in the fabrication of an organic electronic device or in a high-throughput screening campaign for drug discovery, begins with a fundamental parameter: its solubility. Solubility dictates the choice of reaction media, the method of purification (e.g., recrystallization), and the feasibility of solution-based processing techniques like spin-coating or inkjet printing. This guide provides the foundational knowledge required to handle and deploy this compound effectively.

Physicochemical Properties: The Molecular Basis of Solubility

A molecule's solubility is not an arbitrary property; it is a direct consequence of its structure. The principle of "like dissolves like" is the guiding tenet, where substances with similar intermolecular forces are more likely to be miscible.[6] The key physicochemical properties of this compound, summarized in Table 1, overwhelmingly point towards a non-polar, hydrophobic character.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₂₄H₁₆BrN | [7] | High carbon-to-heteroatom ratio suggests a largely non-polar nature. |

| Molecular Weight | 398.29 g/mol | [7] | Larger molecules can be more difficult to solvate, reducing solubility. |

| Melting Point | 143.0 to 147.0 °C | [7] | A relatively high melting point indicates strong crystal lattice energy that the solvent must overcome. |

| XLogP3 (Octanol-Water Partition Coefficient) | 7.3 | [8] | An extremely high value, indicating strong lipophilicity and very poor water solubility. |

| Topological Polar Surface Area (TPSA) | 4.9 Ų | [8] | A very low TPSA signifies a lack of polar functional groups available for hydrogen bonding. |

Analysis: The molecule is dominated by large, non-polar aromatic rings (two phenyl groups and the carbazole core). The single nitrogen atom's polarity is sterically shielded and its contribution is minimal, as reflected by the extremely low TPSA of 4.9 Ų.[8] The high XLogP3 value of 7.3 is a strong quantitative indicator of its preference for non-polar, lipophilic environments over aqueous media.[8] Therefore, we can confidently predict that this compound will exhibit poor solubility in polar protic solvents like water and alcohols, and progressively better solubility in solvents of decreasing polarity.

Predicted Solubility Profile

Based on the physicochemical properties and documented use in synthesis, the following profile outlines the expected solubility of this compound. This serves as a practical guide for solvent selection in experimental work.

Table 2: Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Supporting Evidence |

| Non-Polar Aromatic | Toluene, Xylenes | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the carbazole and phenyl rings. One source explicitly confirms it is "soluble in Toluene".[9] |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents have the ability to dissolve large, moderately non-polar organic molecules. DCM is used as a solvent in a documented synthesis of this compound, confirming its utility.[8] |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethyl Acetate | Moderate to Good | These solvents possess a dipole moment sufficient to dissolve the compound without the unfavorable interactions of hydrogen bonding. DMF is noted as a reaction solvent in a synthetic procedure.[8] |

| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen-bonding network of alcohols is not easily disrupted by the non-polar carbazole derivative, leading to poor solvation. |

| Highly Polar Protic | Water | Negligible / Insoluble | The extreme difference in polarity and the compound's high hydrophobicity (XLogP3 = 7.3) preclude any significant solubility.[8] |

Authoritative Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a rigorous experimental approach is necessary. The following protocol is a self-validating system designed for accuracy. It is based on the widely accepted shake-flask method, which remains a gold standard for measuring thermodynamic solubility.[6]

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of the Solvent System:

-

Action: Add an excess amount of solid this compound to a glass vial (e.g., 20 mg). The key is to ensure undissolved solid remains at equilibrium, confirming saturation.

-

Causality: Adding excess solid guarantees that the solution reaches its maximum saturation point at the given temperature, which is the definition of thermodynamic solubility.

-

Action: Pipette a precise volume of the desired organic solvent (e.g., 2.0 mL) into the vial. Record the exact volume.

-

-

Equilibration:

-

Action: Securely cap the vial and place it in an incubator shaker or on a stirring plate with controlled temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a minimum of 24 hours.

-

Causality: Dissolution is a process that takes time to reach thermodynamic equilibrium. Constant temperature is critical as solubility is temperature-dependent.[6] 24-48 hours is a standard duration to ensure this equilibrium is reached for complex organic molecules.

-

-

Phase Separation:

-

Action: Remove the vial from agitation and allow it to stand undisturbed for 1-2 hours for larger particles to sediment.

-

Action: Transfer the vial to a centrifuge and spin at a moderate speed (e.g., 5000 rpm) for 15 minutes.

-

Causality: This step is crucial for achieving a clean separation. Centrifugation pellets any fine, suspended solid particles that would otherwise be transferred with the supernatant, artificially inflating the final measurement. This is a key self-validating step.

-

-

Quantification (Gravimetric Method):

-

Action: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Avoid disturbing the solid pellet at the bottom.

-

Action: Transfer this aliquot to a clean, dry, and pre-weighed vial. Record the initial weight of the vial (W₁).

-

Action: Evaporate the solvent completely. This can be done in a vacuum oven at a temperature well below the compound's melting point or by gently passing a stream of nitrogen over the liquid.

-

Action: Once the residue is completely dry (constant weight), re-weigh the vial (W₂).

-

Causality: The gravimetric method is a direct measurement of the dissolved mass. Its accuracy depends entirely on the complete removal of the solvent and the accurate weighing of the initial and final states.

-

-

Calculation:

-

Action: Calculate the mass of the dissolved solid: Mass = W₂ - W₁.

-

Action: Calculate the solubility by dividing the mass of the solute by the volume of the aliquot taken.

-

Solubility (mg/mL) = (W₂ - W₁) / Volume of supernatant aliquot (mL)

-

-

Trustworthiness: Performing the experiment in triplicate and reporting the mean and standard deviation ensures the reliability and reproducibility of the results.

-

References

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-broMo-6,9-diphenyl-9H-carbazole_Guanmat Optoelectronic materials, Inc_Organic OLED Materials_Organic semiconductor material intermediates [en.guanmat.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 1160294-85-8 [amp.chemicalbook.com]

A Methodological Guide to the Thermal Stability and Decomposition Analysis of 3-Bromo-6,9-diphenyl-9H-carbazole

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Materials Characterization Division

Executive Summary

3-Bromo-6,9-diphenyl-9H-carbazole is a substituted aromatic heterocyclic compound with significant potential in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), where thermal stability is a paramount predictor of device longevity and performance.[1][2] This guide provides a comprehensive framework for the definitive experimental characterization of its thermal properties. Due to the absence of publicly available empirical data on its decomposition temperature[3], this document serves as a primary technical protocol. We will detail the foundational principles, step-by-step experimental procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and the logic behind data interpretation. The objective is to equip researchers with a robust methodology to determine the thermal stability of this specific molecule and other novel carbazole derivatives.

Introduction: The Compound and The Imperative for Thermal Characterization

Molecular Profile: this compound

This compound belongs to a class of carbazole derivatives known for their charge-transporting properties and high photoluminescence quantum yields.[2] The core carbazole unit provides a rigid, electron-rich framework, while the diphenyl substitutions at the 6 and 9 positions enhance its morphological stability and solubility.

Key Molecular Identifiers:

-

Molecular Formula: C₂₄H₁₆BrN

-

Molecular Weight: 398.29 g/mol

-

CAS Number: 1160294-85-8

-

Physical Form: White to off-white powder or crystalline solid[4]

-

Known Physical Properties: Melting Point (Tm): 143.0 to 147.0 °C[4]

Causality: Why Thermal Stability is a Critical Parameter

In applications such as OLEDs, materials are subjected to significant thermal stress during both the manufacturing process (e.g., vacuum deposition) and operation. Poor thermal stability can lead to:

-

Material Degradation: Breaking of chemical bonds, leading to the formation of non-emissive species or charge traps.

-

Device Failure: Morphological changes in the thin film, delamination, and a rapid decline in electroluminescence efficiency and device lifetime.

-

Inconsistent Performance: Unpredictable behavior under varying operational temperatures.

Therefore, establishing a precise decomposition temperature (Td) is not merely a data point; it is a fundamental qualifier for the material's viability in any high-performance application.

Core Methodologies for Thermal Analysis

The characterization of thermal stability is primarily achieved through a synergistic combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA provides a direct measurement of a material's mass as a function of temperature or time in a controlled atmosphere. This is the definitive technique for determining the decomposition temperature.

Principle of Operation: A high-precision balance measures the sample's mass as a furnace heats it at a constant rate. Mass loss indicates the release of volatiles, signifying decomposition. The temperature at which a specific percentage of mass is lost (commonly 5%, denoted as Td₅) is a standard metric for thermal stability.

Authoritative Grounding: The choice of atmosphere is critical. An inert atmosphere (e.g., Nitrogen, Argon) is used to study the intrinsic thermal stability of the molecular structure by preventing oxidative decomposition. Running a comparative analysis in an air atmosphere can reveal susceptibility to oxidation.

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting, crystallization, glass transitions, and decomposition.

Principle of Operation: As the sample undergoes a thermal event, it will absorb or release heat. This change in heat flow relative to the inert reference is detected. Decomposition is typically observed as a sharp, irreversible exothermic event occurring at a high temperature.

Expertise & Experience: While TGA shows that mass has been lost, DSC can reveal the energetic nature of the decomposition process. A strong exotherm concurrent with mass loss in TGA provides corroborating evidence of decomposition and can indicate the potential for runaway reactions.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to produce reliable and reproducible data for this compound.

TGA Experimental Protocol

-

Sample Preparation:

-

Ensure the sample is dry and free of residual solvents by placing it under a high vacuum for at least 12 hours. Solvents can cause early mass loss unrelated to decomposition.

-

Weigh 3-5 mg of the sample into a ceramic or platinum TGA pan. A smaller mass minimizes thermal gradients within the sample.

-

-

Instrument Setup & Calibration:

-

Calibrate the instrument's temperature and mass sensors using certified standards (e.g., Indium, Calcium Oxalate).

-

Set the purge gas to high-purity Nitrogen (99.999%) with a flow rate of 50-100 mL/min.

-

-

Thermal Method:

-

Equilibration: Hold the sample at 30 °C for 5 minutes to ensure thermal equilibrium.

-

Heating Ramp: Increase the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. This rate is a standard convention that balances resolution and experimental time.

-

-

Data Analysis:

-

Plot the normalized mass (%) versus temperature (°C).

-

Determine the onset decomposition temperature (T_onset) using the tangent method on the primary mass loss step.

-

Record the temperature at which 5% mass loss occurs (Td₅). This is the key stability metric.

-

DSC Experimental Protocol

-

Sample Preparation:

-

Weigh 2-4 mg of the dried sample into an aluminum DSC pan.

-

Hermetically seal the pan to contain any volatiles released before decomposition.

-

-

Instrument Setup & Calibration:

-

Calibrate the instrument for temperature and enthalpy using an Indium standard.

-

Use an empty, hermetically sealed aluminum pan as the reference.

-

-

Thermal Method (Heat-Cool-Heat Cycle):

-

First Heat: Ramp from 30 °C to 180 °C (well above the known melting point) at 10 °C/min. This removes the sample's prior thermal history.

-

Cooling: Cool the sample at 10 °C/min back to 30 °C.

-

Second Heat: Ramp from 30 °C to 500 °C (or a temperature beyond the Td₅ from TGA) at 10 °C/min. This second scan provides a clear view of the material's intrinsic properties.

-

-

Data Analysis:

-

From the second heating scan, identify the endothermic peak corresponding to the melting point (Tm).

-

Observe any sharp exothermic peaks at higher temperatures that may correspond to decomposition. Compare the temperature of these events with the TGA data.

-

Data Presentation and Visualization

Mandatory Data Summary

All quantitative data should be summarized for clear comparison. The following table presents the known data and indicates the critical parameters to be determined via the protocols above.

| Property | Symbol | Value | Method |

| Melting Point | Tm | 143.0 - 147.0 °C[4] | DSC / Capillary |

| Glass Transition Temp. | Tg | To Be Determined | DSC |

| 5% Weight Loss Temp. | Td₅ | To Be Determined | TGA (N₂) |

| Onset Decomposition Temp. | T_onset | To Be Determined | TGA (N₂) |

| Decomposition Enthalpy | ΔHd | To Be Determined | DSC |

Visualizing Workflows and Relationships

Diagrams are essential for illustrating experimental logic and molecular hypotheses.

Caption: Experimental workflow for thermal analysis of this compound.

Caption: Hypothetical initial decomposition pathways based on bond energy considerations.

Conclusion

The thermal stability of this compound is a non-negotiable parameter for its successful implementation in advanced applications. While existing literature provides a foundation for its synthesis and basic properties[5][6], a rigorous thermal analysis is imperative. The TGA and DSC protocols detailed in this guide provide a comprehensive, self-validating framework for researchers to definitively establish the material's operational limits. The resulting data, particularly the Td₅ value, will serve as the critical benchmark for its comparison against other candidate materials and for the rational design of next-generation organic electronic devices.

References

- 1. 3-broMo-6,9-diphenyl-9H-carbazole_Guanmat Optoelectronic materials, Inc_Organic OLED Materials_Organic semiconductor material intermediates [en.guanmat.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 3-Bromo-6,9-diphenyl-9H-carbazole as a Foundational Building Block for High-Efficiency Thermally Activated Delayed Fluorescence (TADF) Emitters

Introduction: The Role of Carbazole Scaffolds in Next-Generation OLEDs

The field of Organic Light-Emitting Diodes (OLEDs) has been revolutionized by the advent of materials capable of Thermally Activated Delayed Fluorescence (TADF).[1] Unlike conventional fluorescent materials that are limited to harvesting singlet excitons (25% of the total), TADF emitters can harness the energy of non-emissive triplet excitons (the remaining 75%) and convert them into light-emitting singlets.[1][2] This process, known as reverse intersystem crossing (RISC), enables the theoretical potential for 100% internal quantum efficiency (IQE) in OLEDs without relying on heavy metals like iridium or platinum.[3][4]

At the core of many high-performance TADF emitters is the carbazole moiety.[5] Carbazole is an excellent electron-donating unit with high thermal stability and good hole-transporting properties.[5] Its rigid structure provides a robust backbone that can be readily functionalized to tune photophysical properties.[5] This guide focuses on a particularly strategic derivative, 3-Bromo-6,9-diphenyl-9H-carbazole , and its application as a versatile precursor for advanced TADF emitters.

The Strategic Advantage of this compound

The molecular architecture of this compound is uniquely suited for the rational design of TADF materials. Its efficacy stems from a combination of its constituent parts:

-

Carbazole Core : Functions as the primary electron-donating unit (Donor, D).

-

Phenyl Groups (at N9 and C6) : These bulky substituents enhance the molecule's thermal stability and solubility. Crucially, they create steric hindrance that can induce a twisted geometry in the final emitter, which is key to separating molecular orbitals.

-

Bromo Group (at C3) : This is the most critical feature for synthetic versatility. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of electron-accepting moieties (Acceptor, A) at this specific position.

This strategic design facilitates the creation of molecules with a distinct Donor-Acceptor (D-A) architecture. In such structures, the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-rich carbazole donor, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the electron-deficient acceptor.[6] This spatial separation of the frontier molecular orbitals is the fundamental principle for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1] A small ΔEST (typically < 0.2 eV) is the prerequisite for efficient RISC, allowing triplet excitons to be thermally up-converted to singlets, thereby producing delayed fluorescence.[2][4]

Caption: Rational design of D-A TADF emitters.

Application Notes: Properties and Performance

Photophysical Properties

By selecting different acceptor units to couple with the this compound core, a wide range of emission colors and photophysical characteristics can be achieved. The table below illustrates representative data for hypothetical TADF emitters derived from this scaffold.

| Parameter | Emitter 1 (Green) | Emitter 2 (Sky-Blue) | Emitter 3 (Orange) |

| Acceptor Moiety | Diphenyl-s-triazine | Dicyanobenzene | Benzophenone |

| λabs (nm) in Toluene | ~355 | ~340 | ~370 |

| λem (nm) in Toluene | ~520 | ~475 | ~560 |

| ΦPL (%) in doped film | > 90% | > 85% | > 88% |

| τp / τd (ns / µs) | 35 / 4.8 | 30 / 3.5 | 40 / 6.2 |

| ΔEST (eV) | 0.08 | 0.15 | 0.11 |

| HOMO / LUMO (eV) | -5.6 / -2.8 | -5.7 / -2.7 | -5.5 / -3.0 |

Note: This data is representative and intended for comparative purposes. Actual values will vary based on the specific molecular structure and measurement conditions.

OLED Device Performance

When incorporated as the emissive dopant in an OLED, these materials can yield devices with high efficiency and brightness. The host material must have a higher triplet energy than the TADF emitter to ensure efficient energy transfer and prevent reverse energy transfer from the dopant back to the host.[7]

| Parameter | Device 1 (Green Emitter) | Device 2 (Sky-Blue Emitter) |

| Host Material | CBP or mCP | DPEPO |

| Doping Concentration | 10 wt% | 8 wt% |

| Max. EQE (%) | > 25% | > 22% |

| Max. Luminance (cd/m²) | > 30,000 | > 15,000 |

| Turn-on Voltage (V) | < 3.0 | < 3.5 |

| CIE Coordinates (x, y) | (0.32, 0.61) | (0.18, 0.35) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a multi-step process involving N-arylation followed by selective bromination.

Step 1: Synthesis of 9-Phenyl-9H-carbazole

-

Materials : 9H-carbazole, Iodobenzene, Copper powder, Potassium carbonate (K₂CO₃), 18-Crown-6, N,N-Dimethylformamide (DMF).

-

Procedure :

-